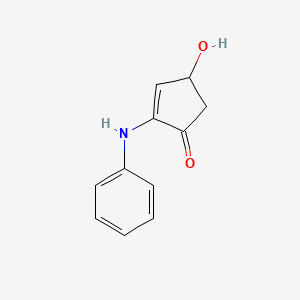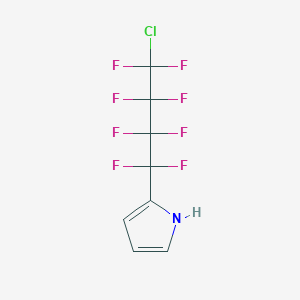
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group attached to the second position of the pyrrole ring. The unique combination of chlorine and fluorine atoms in the side chain imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles in the absence of organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.
Substitution: The presence of the chloro and fluoro groups allows for nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with molecular targets and pathways. The presence of the chloro and fluoro groups can influence the compound’s electronic properties, affecting its binding affinity to specific enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-
Comparison: Compared to these similar compounds, 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- is unique due to the presence of the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group. This group imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it suitable for specific applications where other pyrrole derivatives may not be as effective .
Propiedades
Número CAS |
110396-62-8 |
|---|---|
Fórmula molecular |
C8H4ClF8N |
Peso molecular |
301.56 g/mol |
Nombre IUPAC |
2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-1H-pyrrole |
InChI |
InChI=1S/C8H4ClF8N/c9-8(16,17)7(14,15)6(12,13)5(10,11)4-2-1-3-18-4/h1-3,18H |
Clave InChI |
XBMMRROZGMIVTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


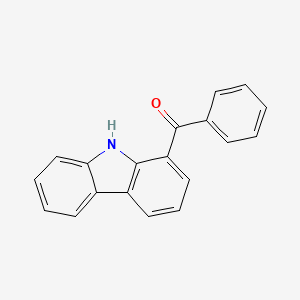
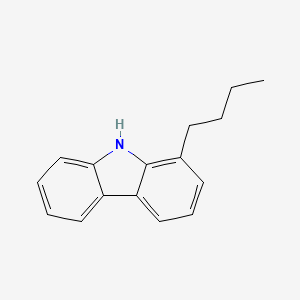

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
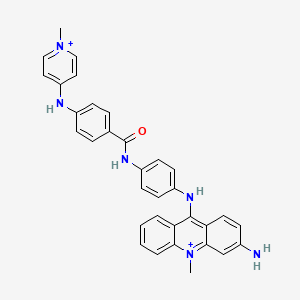
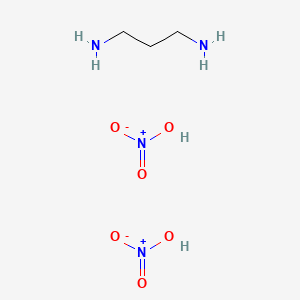
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
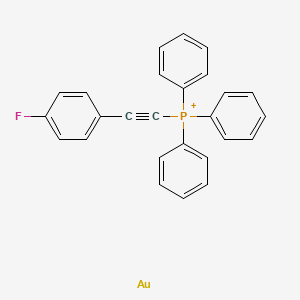
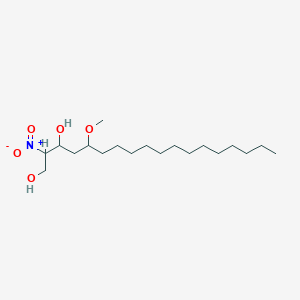
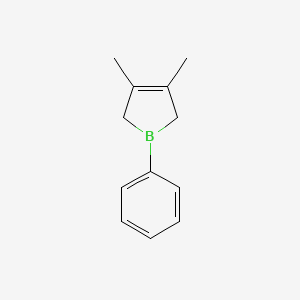
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
